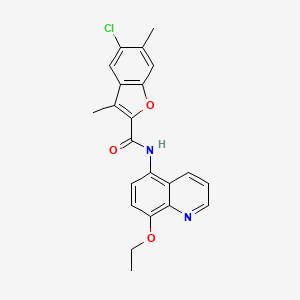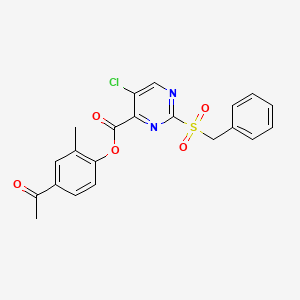![molecular formula C23H23NO4 B11294630 3-(4-ethoxyphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11294630.png)
3-(4-ethoxyphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one: hexahydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one , belongs to the coumarin family. Coumarins are oxygen-containing heterocycles found in nature and have diverse biological properties. This compound has a unique structure combining chromene and oxazinone moieties.
Vorbereitungsmethoden
Several synthetic routes exist for this compound. One method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides to form the desired product . Industrial production methods may vary, but efficient synthetic procedures are available.
Analyse Chemischer Reaktionen
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound, affecting its biological activity.
Substitution: Substitution at various positions (e.g., C-3, C-4, and C-7) can yield different derivatives. Common reagents include alkyl halides, bases (such as potassium carbonate), and azides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore their synthetic versatility and use them as building blocks.
Biology: Coumarins may interact with biological targets, influencing cellular processes.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific biological activity. It may interact with enzymes, receptors, or other cellular components. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The fused chromene-oxazinone structure sets it apart from other coumarins.
Similar Compounds: Related compounds include warfarin (an anticoagulant), naturally occurring coumarins, and other synthetic derivatives .
Eigenschaften
Molekularformel |
C23H23NO4 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H23NO4/c1-2-26-16-9-7-15(8-10-16)24-13-20-21(27-14-24)12-11-18-17-5-3-4-6-19(17)23(25)28-22(18)20/h7-12H,2-6,13-14H2,1H3 |
InChI-Schlüssel |
ZXAOPHQJOWRJCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C5=C4CCCC5)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-phenylpropanamide](/img/structure/B11294550.png)
![1,9-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11294554.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11294560.png)
![N-[4-(acetylamino)phenyl]-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11294561.png)

![4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11294586.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11294592.png)
![7-methyl-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11294596.png)
![2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11294604.png)

![1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B11294620.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B11294624.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11294628.png)
![N6,N6-diethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11294629.png)
